Coniferyl ferulate

Vue d'ensemble

Description

Coniferyl ferulate is a natural product found in Ligusticum striatum, Coreopsis venusta, and other organisms . It is a strong inhibitor of glutathione S-transferase (GST) isolated from Radix Angelicae sinensis . It shows strong inhibition of human placental GST . It also reverses multidrug resistance and downregulates P-glycoprotein .

Synthesis Analysis

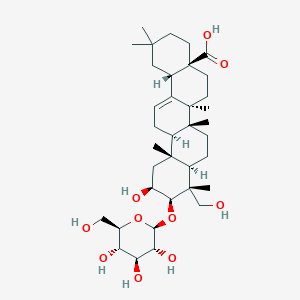

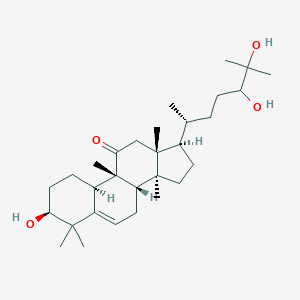

Coniferyl ferulate is primarily synthesized from three hydroxycinnamyl alcohols— p -coumaryl, coniferyl and sinapyl alcohols—collectively referred as monolignols .Molecular Structure Analysis

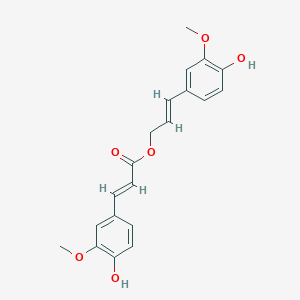

The molecular formula of Coniferyl ferulate is C20H20O6 . The structure of the compound was elucidated by analysis of mass spectrometry (MS) and 1H, 13C NMR data .Chemical Reactions Analysis

Coniferyl ferulate has been found to inhibit GST activity in a concentration-dependent manner . It also shows a potential multidrug resistance reversal effect for antitumor adjuvant therapy .Physical And Chemical Properties Analysis

Coniferyl ferulate is a colorless to yellow oily liquid with a special aroma . It has a lower vapor pressure and a higher boiling point, soluble in organic solvents such as alcohols and ethers, insoluble in water .Applications De Recherche Scientifique

Extraction Methods

Coniferyl ferulate is abundant in Angelica sinensis . Various methods have been optimized and compared for the extraction of Coniferyl ferulate from Angelica sinensis, including sonication extraction (SE), pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), hydrodistillation (HD), and decoction (DC) . The order of extraction efficiency was found to be: PLE≈SE>SFE>>HD, DC .

Pharmacological Activities

Coniferyl ferulate is noted for its multiple pharmacological activities . However, the specific activities are not mentioned in the search results. Further research would be needed to provide detailed information on this topic.

Chemical Instability

Despite its pharmacological activities, Coniferyl ferulate is also known for its chemical instability . This characteristic might influence its storage, transportation, and usage in various applications.

Traditional Chinese Medicine

Coniferyl ferulate is a key component in Traditional Chinese Medicine (TCM). However, it’s noteworthy that the content of Coniferyl ferulate was not detectable in the decoction, the commonly used oral administration form of TCM in clinical practice .

Antioxidant Properties

In a β-carotene linoleate model (emulsion system), the antioxidant properties of Coniferyl ferulate were found to be stronger than that of coniferyl aldehyde and ferulic acid .

Mécanisme D'action

Target of Action

Coniferyl ferulate (CF) is a natural product known for its various pharmacological activities . It primarily targets the glutathione S-transferase (GST) , a critical enzyme involved in detoxification . It shows strong inhibition of human placental GST . CF also targets Mgst2 , a gene preferentially expressed in neutrophil progenitor cells and implicated in mitochondrial metabolic processes .

Mode of Action

CF interacts with its targets to bring about significant physiological changes. It inhibits GST, thereby reversing multidrug resistance and downregulating P-glycoprotein . In the context of hematopoietic stem and progenitor cells (HSPCs), CF selectively inhibits Mgst2, leading to the amelioration of xylene-induced hematotoxic effects .

Biochemical Pathways

CF affects several biochemical pathways. It plays a role in reshaping gut microbiota and microbial metabolism . This interaction impacts the development and function of the brain via the microbiota–gut–brain axis . In the case of HSPCs, CF counters the reduction of both monocyte and neutrophil progenitor cells, which are commonly affected by xylene toxicity .

Pharmacokinetics

It’s known that cf is orally administered , suggesting that it undergoes absorption, distribution, metabolism, and excretion (ADME) processes

Result of Action

CF has been found to alleviate psychiatric disorders . Specifically, oral administration of CF once daily attenuated weight loss and depression-like and anxiety-like behaviors induced by chronic unpredicted mild stress (CUMS) in mice . It also significantly ameliorated colonic inflammation, lowered the levels of IL-6, IL-1β, and TNF-α . In the context of HSPCs, CF mitigates the detrimental impact of xylene by targeting Mgst2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CF. For instance, the gut microbiome, an important part of the body’s environment, is known to be involved in depression development . Thus, changes in gut microbiota may impact the efficacy of CF in alleviating depression-like behaviors

Safety and Hazards

Orientations Futures

Coniferyl ferulate has been found to alleviate depression-like behaviors by improving the reconstruction of the gut microbiome and downregulating the expression levels of IL-6, IL-1β, and TNF-α to decrease colonic inflammation . It also shows a potential multidrug resistance reversal effect for antitumor adjuvant therapy .

Propriétés

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIMMMHQDNVRS-YZQQHVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63644-62-2 | |

| Record name | Coniferyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONIFERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

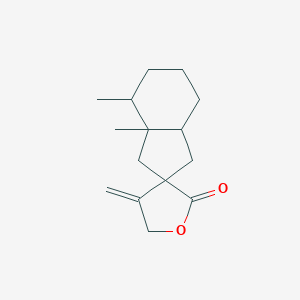

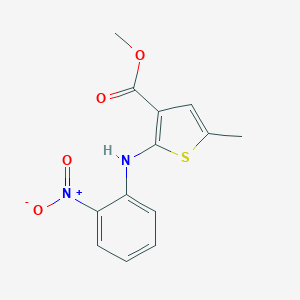

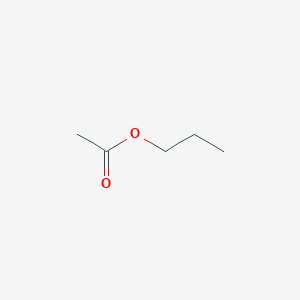

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

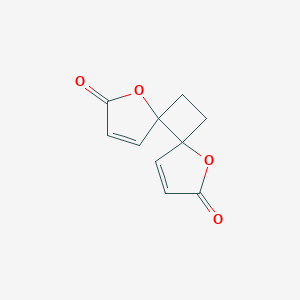

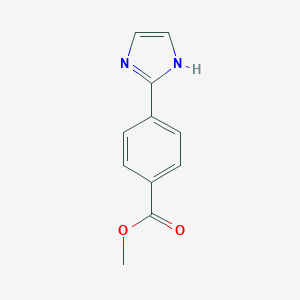

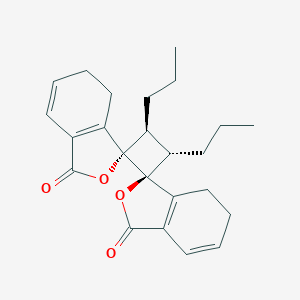

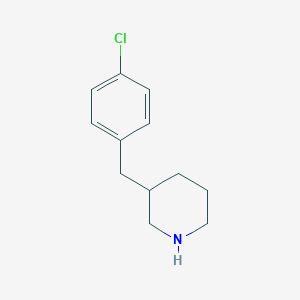

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.